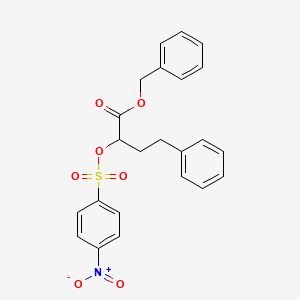

![molecular formula C17H13N3O B565152 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215766-49-6](/img/no-structure.png)

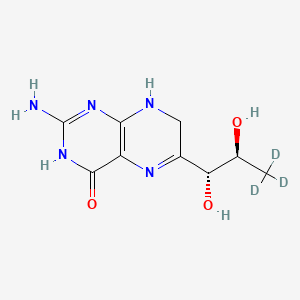

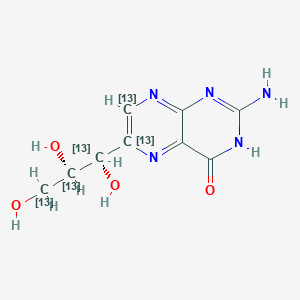

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” is a type of indole-based molecule. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . They are known to occur in nature and many are biologically active, exhibiting antitumor, antibacterial, antiviral, or antifungal activities .

Synthesis Analysis

The synthesis of indole-based compounds like “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” often involves electrophilic substitution reactions . For instance, the indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Moreover, the synthesis of azepino[3,4-b]indoles, a family of molecules with pharmaceutical significance that contain an aza-seven-membered ring system, has been achieved with a set of alkylating agents .Molecular Structure Analysis

The molecular structure of indole-based compounds is characterized by the presence of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This structure is ubiquitous in nature and has long inspired organic synthesis chemists .Chemical Reactions Analysis

Indole-based compounds are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis

The physical and chemical properties of indole-based compounds can vary widely. For example, a julolidine-structured pyrido[3,4-b]indole dye showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .作用機序

Safety and Hazards

将来の方向性

The future directions for research on indole-based compounds like “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” could include further exploration of their synthesis, characterization, and potential applications. For instance, there is interest in developing biocatalytic approaches to convert indole into halogenated and oxygenated derivatives . Additionally, the development of new drug candidates against challenging diseases, including lung cancer, is a promising area of research .

特性

CAS番号 |

1215766-49-6 |

|---|---|

製品名 |

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 |

分子式 |

C17H13N3O |

分子量 |

279.335 |

IUPAC名 |

N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |

InChI |

InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |

InChIキー |

LECLBYWFRKFHIQ-KDWZCNHSSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |

同義語 |

Hydroxyaminophenylnorharman-d4; N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)_x000B_benzenamine-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

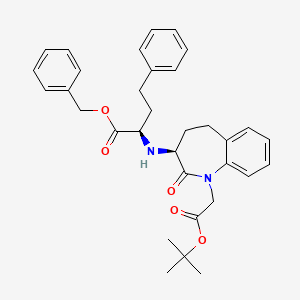

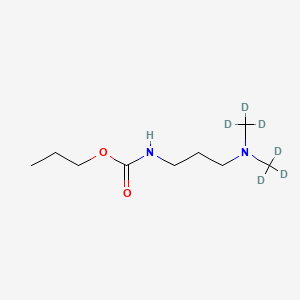

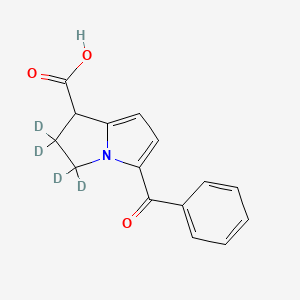

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

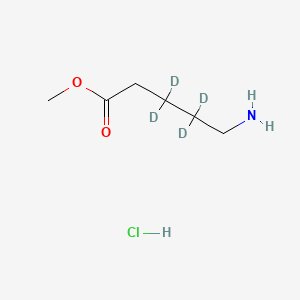

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)